molecular formula C13H18N2O3 B1591019 1-Isoproxypropyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile CAS No. 68612-94-2

1-Isoproxypropyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile

Cat. No.: B1591019
CAS No.: 68612-94-2
M. Wt: 250.29 g/mol
InChI Key: PTPMVSMJQWEBHQ-UHFFFAOYSA-N
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Description

“1-Isoproxypropyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile” is an organic compound with the molecular formula C13H18N2O3 . It is also known as "3-Cyano-6-Hydroxy-N-(3-Isopropoxypropyl)-4-Methyl-2-Pyridone" .


Synthesis Analysis

The synthesis of this compound is relatively complicated and requires a series of reaction steps. The synthesis is usually carried out by a multi-step reaction method, which includes some chemical reactions and protection and deprotection reactions of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H18N2O3 . This indicates that it contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a molar mass of 250.29 g/mol . It has a density of 1.17 g/cm³ , a boiling point of 389.1°C at 760 mmHg , and a flash point of 189.1°C . Its vapor pressure is 1.16E-07mmHg at 25°C , and it has a refractive index of 1.538 .

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)18-6-4-5-15-12(16)7-10(3)11(8-14)13(15)17/h7,9,17H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPMVSMJQWEBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579006
Record name 3-Cyano-6-hydroxy-N-(3-isopropoxypropyl)-4-methylpyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68612-94-2
Record name 1,2-Dihydro-6-hydroxy-4-methyl-1-(3-(1-methylethoxy)propyl)-2-oxo-3-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068612942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-6-hydroxy-N-(3-isopropoxypropyl)-4-methylpyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-6-hydroxy-4-methyl-1-[3-(1-methylethoxy)propyl]-2-oxo-3-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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